molecular formula C18H20N3O2S+ B12778325 Rabeprazole metabolite active sulfenamide CAS No. 127486-15-1

Rabeprazole metabolite active sulfenamide

Cat. No.: B12778325
CAS No.: 127486-15-1
M. Wt: 342.4 g/mol
InChI Key: MBZKTPUZSWZEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole metabolite active sulfenamide is a crucial compound derived from rabeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. This compound is formed in the acidic environment of the stomach’s parietal cells and plays a significant role in inhibiting gastric acid secretion by targeting the hydrogen-potassium ATPase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rabeprazole sodium, the precursor to rabeprazole metabolite active sulfenamide, is synthesized through a series of chemical reactions involving benzimidazole derivatives. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of rabeprazole sodium involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Rabeprazole metabolite active sulfenamide undergoes several chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rabeprazole metabolite active sulfenamide has several scientific research applications:

Mechanism of Action

Rabeprazole metabolite active sulfenamide exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme in the stomach’s parietal cells. This enzyme is responsible for the final step in gastric acid secretion. The active sulfenamide binds covalently to the enzyme, blocking acid production and raising gastric pH .

Comparison with Similar Compounds

Properties

CAS No.

127486-15-1

Molecular Formula

C18H20N3O2S+

Molecular Weight

342.4 g/mol

IUPAC Name

5-(3-methoxypropoxy)-6-methyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene

InChI

InChI=1S/C18H20N3O2S/c1-13-16-12-24-21-15-7-4-3-6-14(15)19-18(21)20(16)9-8-17(13)23-11-5-10-22-2/h3-4,6-9H,5,10-12H2,1-2H3/q+1

InChI Key

MBZKTPUZSWZEOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.